molecular formula C20H16ClN7O3 B267895 10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267895
M. Wt: 437.8 g/mol
InChI Key: IBXJIWAOUYQEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TACN, is a cyclic peptide that has gained attention in the scientific community due to its unique structural and biological properties. TACN has been synthesized using various methods, and its mechanism of action has been studied in detail. In

Mechanism of Action

The mechanism of action of TACN is not fully understood, but it is believed to involve the formation of a complex with metal ions. TACN has been shown to bind to various metal ions, including copper, nickel, and zinc. The binding of TACN to metal ions is thought to be responsible for its catalytic activity and its ability to selectively bind to certain receptors.
Biochemical and Physiological Effects:
TACN has been shown to have various biochemical and physiological effects. In vitro studies have shown that TACN can inhibit the growth of cancer cells and induce apoptosis. TACN has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TACN can reduce the severity of arthritis in rats and improve cognitive function in mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TACN in lab experiments is its high catalytic activity. TACN has been shown to be a highly efficient catalyst for various reactions, making it a valuable tool for synthetic chemists. However, the synthesis of TACN can be challenging, and the yield of the synthesis can vary depending on the method used and the purity of the starting materials. Additionally, the binding of TACN to metal ions can be affected by various factors, including pH and the presence of other ligands.

Future Directions

There are several future directions for the study of TACN. One potential direction is the development of TACN-based drug delivery systems. TACN has been shown to selectively bind to certain receptors, making it a promising candidate for targeted drug delivery. Another potential direction is the study of TACN in biological systems. TACN has been shown to have various biochemical and physiological effects, and further studies are needed to understand its mechanism of action and potential therapeutic applications. Finally, the development of new synthetic methods for TACN could lead to improved yields and purity, making it a more valuable tool for synthetic chemists.

Synthesis Methods

TACN has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the synthesis of the peptide in solution. The synthesis of TACN involves the coupling of protected amino acids, followed by deprotection and cyclization. The yield of TACN synthesis varies depending on the method used and the purity of the starting materials.

Scientific Research Applications

TACN has been studied for its potential applications in various scientific fields. One of the main applications of TACN is in the field of catalysis. TACN has been found to be a highly efficient catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes. TACN has also been studied for its potential applications in drug delivery systems and as a molecular imaging agent. TACN has been shown to selectively bind to certain receptors, making it a promising candidate for targeted drug delivery and molecular imaging.

properties

Product Name

10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C20H16ClN7O3

Molecular Weight

437.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C20H16ClN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3

InChI Key

IBXJIWAOUYQEHR-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl

Origin of Product

United States

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